N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by the presence of a chlorothiophene ring and a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.
Introduction of the Methyl Group: The chlorothiophene is then reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to yield 5-chlorothiophen-2-ylmethyl.
Coupling with 2-Fluorophenoxyacetic Acid: The final step involves the coupling of 5-chlorothiophen-2-ylmethyl with 2-fluorophenoxyacetic acid. This reaction is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the acetamide moiety.
Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.
Major Products
Oxidation: Products may include sulfoxides or sulfones depending on the extent of oxidation.
Reduction: The primary product is the corresponding amine or alcohol.
Substitution: The major products are derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its properties in the development of novel materials, including polymers and organic semiconductors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chlorothiophen-2-yl)methyl]-2-(2-chlorophenoxy)acetamide
- N-[(5-bromothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide
- N-[(5-chlorothiophen-2-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide is unique due to the presence of both a chlorothiophene ring and a fluorophenoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be present in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-12-6-5-9(19-12)7-16-13(17)8-18-11-4-2-1-3-10(11)15/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXSXCFOSUUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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